molecular formula C13H12Cl2O4 B151981 (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 1110767-89-9

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B151981
CAS No.: 1110767-89-9
M. Wt: 303.13 g/mol
InChI Key: YHVIKIKTANFPCN-QPJJXVBHSA-N
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Description

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 1110767-89-9) is a halogenated benzoic acid derivative with a complex substituent pattern. The molecule features a benzoic acid backbone substituted with two chlorine atoms at the 3- and 5-positions, along with a propenyl side chain containing ethoxy, methyl, and ketone groups in the E-configuration. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of Lusutrombopag (CAS: 1110768-00-7), a thrombopoietin receptor agonist . Its commercial availability varies, with some suppliers listing it as discontinued, while others offer it at high purity (99%) .

Properties

IUPAC Name

3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVIKIKTANFPCN-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Mechanism

  • Lithiation : 3,5-Dichlorobenzoic acid is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), generating a reactive aryl lithium species.

  • Formylation : N-Formylmorpholine is introduced as an electrophilic formylating agent, yielding 3,5-dichloro-4-formylbenzoic acid.

  • Olefination : Triethyl 2-phosphonopropionate participates in the HWE reaction, forming the (E)-configured α,β-unsaturated ester.

This method avoids isolating intermediates, reducing purification steps and enhancing overall yield (reported at >80% purity).

Optimization and Scalability

Key parameters for kilogram-scale production include:

  • Temperature Control : Strict maintenance of -78°C during lithiation prevents side reactions.

  • Reagent Stoichiometry : A 1:1:1 molar ratio of starting material, LDA, and phosphonopropionate ensures complete conversion.

  • Solvent System : THF enables efficient mixing and low-temperature stability.

Table 1: One-Pot Synthesis Parameters

ParameterCondition
Lithiation BaseLDA (2.5 equiv)
Formylation AgentN-Formylmorpholine (1.2 equiv)
Olefination ReagentTriethyl 2-phosphonopropionate
Reaction Temperature-78°C (lithiation) → 25°C (HWE)
Scale DemonstratedKilogram

Alternative Multi-Step Synthesis via Acyl Chloride Intermediate

An alternative route involves 3,5-dichlorobenzoyl chloride as a precursor, reacting with ethyl 3-(hydroxymethyl)propanoate under basic conditions.

Synthetic Pathway

  • Acyl Chloride Formation : 3,5-Dichlorobenzoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride.

  • Esterification : The acyl chloride reacts with ethyl 3-(hydroxymethyl)propanoate in the presence of triethylamine and potassium carbonate, forming an intermediate ester.

  • Dehydration : Acid- or base-catalyzed elimination generates the α,β-unsaturated system.

While this method provides modular control, it requires multiple isolations, reducing overall efficiency compared to the one-pot approach.

Table 2: Multi-Step Synthesis Comparison

StepReagents/ConditionsYield*
Acyl Chloride FormationSOCl₂, reflux90–95%
EsterificationEt₃N, K₂CO₃, RT70–80%
DehydrationH₂SO₄, Δ60–70%
*Cumulative yield estimates based on analogous reactions.

Critical Analysis of Methodologies

Efficiency and Practicality

  • One-Pot Method : Superior for large-scale production due to minimized handling and higher throughput.

  • Multi-Step Route : Offers flexibility in intermediate modification but is less viable industrially due to lower yields and extended timelines.

Stereochemical Control

The HWE reaction in the one-pot method selectively produces the (E)-isomer, critical for biological activity in lusutrombopag. Phosphonate ylide geometry and reaction kinetics favor trans-addition, achieving >95% stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Intermediate for Lusutrombopag

Lusutrombopag is a thrombopoietin receptor agonist that stimulates platelet production. (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid acts as a key intermediate in its synthesis. This application is critical for developing treatments for patients suffering from chronic liver disease who experience low platelet counts.

Research Applications

The compound is also utilized in various research settings to study:

  • Platelet Production Mechanisms : By understanding how Lusutrombopag interacts with its target receptors, researchers can develop better therapeutic strategies for managing thrombocytopenia.
  • Drug Development Studies : As an intermediate, it helps in optimizing synthetic pathways for similar compounds, enhancing overall drug design processes.

Case Study 1: Lusutrombopag Efficacy

In clinical trials, Lusutrombopag demonstrated significant efficacy in increasing platelet counts in patients prior to invasive procedures. The role of this compound as an intermediate was crucial in ensuring the availability of this drug for patient treatment.

Case Study 2: Synthesis Optimization

Research published in various journals has focused on optimizing the synthesis of this compound to enhance yields and reduce costs. These studies have led to more efficient production methods that are now being adopted by pharmaceutical manufacturers.

Mechanism of Action

The mechanism of action of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Isomers

The Z-isomer of this compound, (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 1110767-01-5), provides a critical structural comparison. Stereochemical differences influence physicochemical properties and biological interactions:

Property E-Isomer (1110767-89-9) Z-Isomer (1110767-01-5)
Configuration Trans (side chains opposite) Cis (side chains adjacent)
Stability Likely higher due to steric relief Lower due to steric hindrance
Biological Activity Role in Lusutrombopag synthesis No reported pharmaceutical use
Commercial Availability Limited/Discontinued Rarely available

The E-isomer’s trans configuration likely enhances stability and binding specificity in drug synthesis compared to the Z-isomer .

Comparison with Other Benzoic Acid Derivatives

Toxicity via QSTR Models

Quantitative Structure-Toxicity Relationship (QSTR) studies on 57 benzoic acid derivatives reveal that molecular connectivity indices (0JA , 1JA , and cross-factor JB ) correlate with oral LD50 in mice . For the target compound:

  • 0JA (zero-order connectivity index): Influenced by chlorine atoms and the propenyl group, likely contributing to higher toxicity.
  • 1JA (first-order connectivity index): Reflects branching; the methyl and ethoxy groups may reduce toxicity slightly.
  • JB (cross-factor): Predictive of synergistic effects between substituents.

While experimental LD50 data for this compound is absent, its structural complexity suggests moderate-to-high toxicity compared to simpler benzoic acids (e.g., vanillic acid ) due to halogenation and lipophilic side chains .

Antioxidant Activity

Benzoic acid derivatives with hydroxyl groups (e.g., protocatechuic acid , caffeic acid ) exhibit strong antioxidant activity via radical stabilization. In contrast, the target compound’s chlorine substituents and lack of hydroxyl groups likely reduce antioxidant capacity. Cinnamic acid derivatives (e.g., ferulic acid ) outperform benzoic analogs due to conjugated double bonds .

Comparison with Chlorinated Benzamides and Heterocyclic Analogues

Compound Name Key Features Biological Relevance
3,5-Dichloro-N-[(2E)-3-chloro-1,1-dimethylprop-2-en-1-yl]benzamide (CAS: 31978-85-5) Chlorinated benzamide with allyl group Herbicide intermediate
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5) Heterocyclic pyrazine core Unknown; potential agrochemical
Target Compound (CAS: 1110767-89-9) Carboxylic acid with propenyl chain Pharmaceutical intermediate
  • Functional Groups : The carboxylic acid group in the target compound enhances water solubility compared to benzamides, which may improve bioavailability in drug formulations .

Data Tables

Table 1: Structural Comparison of Key Analogues

CAS Number Compound Name Molecular Formula Key Substituents
1110767-89-9 (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid C₁₃H₁₂Cl₂O₄ Cl, ethoxy, methyl, ketone
1110767-01-5 (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid C₁₃H₁₂Cl₂O₄ Cl, ethoxy, methyl, ketone (cis)
31978-85-5 3,5-Dichloro-N-[(2E)-3-chloro-1,1-dimethylprop-2-en-1-yl]benzamide C₁₂H₁₂Cl₃NO Cl, amide, allyl group

Table 2: Antioxidant Activity Trends

Compound Type Example Antioxidant Capacity (Relative) Key Structural Feature
Benzoic acid Protocatechuic acid High 3 hydroxyl groups
Cinnamic acid Ferulic acid Very high Conjugated double bond
Target Compound 1110767-89-9 Low Chlorine substituents

Biological Activity

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, also known by its CAS number 1110767-89-9, is a benzoic acid derivative with notable biological activities. This compound has garnered attention due to its potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12Cl2O4
  • Molecular Weight : 303.14 g/mol
  • Purity : 95% .

Research indicates that this compound may exert its biological effects through the modulation of key cellular pathways. Notably, it has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), critical for protein degradation and cellular homeostasis .

1. Anticancer Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, one study reported a reduction in cell viability in Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) cell lines when treated with concentrations as low as 5 μM .

2. Cytotoxicity

The compound was evaluated for cytotoxic effects on normal human foreskin fibroblasts and showed no significant toxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .

3. Enzyme Inhibition

The compound also acts as an inhibitor of cathepsins B and L, enzymes involved in protein degradation processes. In silico studies indicated strong binding affinities to these enzymes, suggesting that it could modulate their activity effectively . The interaction with cathepsins was characterized by specific binding modes that enhance its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

StudyFindings
Patel et al. (2006) Reported antifungal and antibacterial activities for benzoic acid derivatives .
Biological Evaluation Study (2020) Showed enhanced proteasomal and lysosomal activities in human fibroblasts treated with similar compounds .
In Silico Studies Compounds similar to this compound exhibited strong interactions with cathepsins B and L, indicating potential therapeutic roles in modulating protein degradation pathways .

Q & A

Q. What are the recommended synthetic routes for (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives and chloro-substituted benzoic acid precursors. For example, refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst under controlled temperature (e.g., 45–100°C) for 1.25–4 hours yields intermediate products . Purification often involves solvent evaporation under reduced pressure and recrystallization. Optimizing molar ratios (e.g., 1:1 equivalents of reactants) and using anhydrous solvents can improve yields. Characterization via NMR (e.g., 1H^1H, 13C^{13}C) and HRMS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for confirming the E-configuration of the propen-1-en-1-yl group and substituent positions on the benzoic acid core . Infrared (IR) spectroscopy identifies key functional groups like carbonyl (C=O, ~1635 cm1^{-1}) and ethoxy groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 232.9767 for related chloro-benzoic acids) . Melting point analysis (e.g., 179–180°C for analogous compounds) ensures purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate degradation under thermal, photolytic, and oxidative conditions. For example, thermal degradation can be monitored via accelerated aging at 40–60°C over weeks, with HPLC tracking decomposition products. Organic degradation rates increase with temperature, necessitating storage at ≤−20°C in inert atmospheres . UV-Vis spectroscopy can detect photolytic changes in conjugated systems (e.g., the enone moiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., solvent polarity affecting solubility, or enzyme isoforms with differing binding affinities). Control experiments should include:
  • Standardizing solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
  • Validating target specificity via competitive inhibition assays or CRISPR-edited cell lines.
  • Cross-referencing with structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) to identify substituent-dependent activity trends .

Q. What experimental strategies can mitigate organic degradation during long-term spectroscopic or biological studies?

  • Methodological Answer : Continuous cooling (e.g., 4°C) during spectroscopic data collection minimizes thermal degradation of labile groups like the ethoxy moiety . For biological assays, lyophilization in stabilizing buffers (e.g., trehalose) preserves compound integrity. Real-time stability monitoring via LC-MS detects degradation products early .

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., electrophilic α,β-unsaturated carbonyl). Molecular dynamics simulations (e.g., using Discovery Studio) predict solvent interactions and steric effects in catalytic systems . Validation via experimental kinetic studies (e.g., rate constants for ester hydrolysis) bridges computational and empirical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.